Cas no 4006-50-2 (1,2,3,4,6,7,8,9-Octahydrophenazine)

1,2,3,4,6,7,8,9-Octahydrophenazine 化学的及び物理的性質

名前と識別子

-

- Phenazine,1,2,3,4,6,7,8,9-octahydro-

- 1,2,3,4,6,7,8,9-octahydrophenazine

- 1,2,3,4,5,6,7,8-octahydrophenazine

- 1,2,3,4,6,7,8,9-Octahydro-phenazin

- 1,2,3,4,6,7,8,9-octahydro-phenazine

- AC1L2TGK

- AC1Q4WC6

- JYYRTWNCBVRKMN-UHFFFAOYSA-

- NSC19848

- octahydro-1,2,3,4,6,7,8,9 phenazine

- Octahydrophenazine

- polycartine B

- SureCN2406021

- ZLD0599

- CHEMBL1902281

- CS-0263312

- NCGC00246770-01

- EINECS 223-659-8

- Z1255386904

- 4006-50-2

- F83386

- DTXSID40193122

- Phenazine, 1,2,3,4,6,7,8,9-octahydro-

- NSC 19848

- AKOS024321239

- NS00030717

- HMS2268I16

- NSC-19848

- SMR000528198

- InChI=1/C12H16N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H2

- CHEBI:187021

- MLS000737867

- EN300-8613172

- 1,?2,?3,?4,?6,?7,?8,?9-?Octahydrophenazine

- SCHEMBL2406021

- JYYRTWNCBVRKMN-UHFFFAOYSA-N

- 1,2,3,4,6,7,8,9-Octahydrophenazine

-

- MDL: MFCD00060123

- インチ: InChI=1S/C12H16N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H2

- InChIKey: JYYRTWNCBVRKMN-UHFFFAOYSA-N

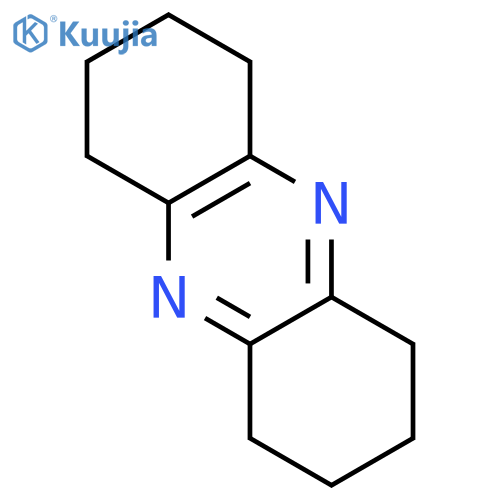

- ほほえんだ: C1C2C(=NC3=C(N=2)CCCC3)CCC1

計算された属性

- せいみつぶんしりょう: 188.13148

- どういたいしつりょう: 188.131348519g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 25.8Ų

じっけんとくせい

- PSA: 25.78

- LogP: 2.23420

1,2,3,4,6,7,8,9-Octahydrophenazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | O240650-50mg |

1,2,3,4,6,7,8,9-Octahydrophenazine |

4006-50-2 | 50mg |

$689.00 | 2023-05-17 | ||

| Enamine | EN300-8613172-10.0g |

1,2,3,4,6,7,8,9-octahydrophenazine |

4006-50-2 | 95.0% | 10.0g |

$2454.0 | 2025-03-21 | |

| Enamine | EN300-8613172-1.0g |

1,2,3,4,6,7,8,9-octahydrophenazine |

4006-50-2 | 95.0% | 1.0g |

$571.0 | 2025-03-21 | |

| A2B Chem LLC | AF86986-500mg |

1,2,3,4,6,7,8,9-octahydrophenazine |

4006-50-2 | 95% | 500mg |

$844.00 | 2024-04-20 | |

| 1PlusChem | 1P00CLJE-100mg |

1,2,3,4,6,7,8,9-octahydrophenazine |

4006-50-2 | 97% | 100mg |

$954.00 | 2024-05-03 | |

| 1PlusChem | 1P00CLJE-250mg |

1,2,3,4,6,7,8,9-octahydrophenazine |

4006-50-2 | 97% | 250mg |

$1349.00 | 2024-05-03 | |

| Enamine | EN300-8613172-1g |

1,2,3,4,6,7,8,9-octahydrophenazine |

4006-50-2 | 95% | 1g |

$986.0 | 2023-09-02 | |

| TRC | O240650-1mg |

1,2,3,4,6,7,8,9-Octahydrophenazine |

4006-50-2 | 1mg |

150.00 | 2021-07-23 | ||

| TRC | O240650-10mg |

1,2,3,4,6,7,8,9-Octahydrophenazine |

4006-50-2 | 10mg |

$155.00 | 2023-05-17 | ||

| Enamine | EN300-8613172-0.05g |

1,2,3,4,6,7,8,9-octahydrophenazine |

4006-50-2 | 95.0% | 0.05g |

$112.0 | 2025-03-21 |

1,2,3,4,6,7,8,9-Octahydrophenazine 関連文献

-

1. Microbial oxidation of aromatics in enantiocontrolled synthesis. Part 1. Expedient and general asymmetric synthesis of inositols and carbohydrates via an unusual oxidation of a polarized diene with potassium permanganateTomas Hudlicky,Martin Mandel,Jacques Rouden,Robert S. Lee,Bryan Bachmann,Travis Dudding,Kenneth J. Yost,Joseph S. Merola J. Chem. Soc. Perkin Trans. 1 1994 1553

-

Chencan Du,Yunpeng Hu,Jisong Zhang,Guangsheng Luo React. Chem. Eng. 2019 4 1991

-

3. An effective strategy for hydrogen supply: catalytic acceptorless dehydrogenation of N-heterocyclesYujing Zhang,Jixue Wang,Feng Zhou,Jiacheng Liu Catal. Sci. Technol. 2021 11 3990

1,2,3,4,6,7,8,9-Octahydrophenazineに関する追加情報

Introduction to 1,2,3,4,6,7,8,9-Octahydrophenazine (CAS No. 4006-50-2)

1,2,3,4,6,7,8,9-Octahydrophenazine, identified by the Chemical Abstracts Service Number (CAS No.) 4006-50-2, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This bicyclic amine derivative belongs to the phenazine class, which is well-documented for its diverse biological activities and potential therapeutic applications. The structure of 1,2,3,4,6,7,8,9-Octahydrophenazine consists of a phenazine core with eight hydrogen atoms incorporated into its ring system, conferring unique chemical and pharmacological properties that make it a valuable scaffold for drug discovery.

The pharmacological relevance of 1,2,3,4,6,7,8,9-Octahydrophenazine stems from its ability to interact with various biological targets. Recent studies have highlighted its role as a potential intermediate in the synthesis of bioactive molecules targeting neurological disorders. The compound’s structural flexibility allows for modifications that can enhance its binding affinity to specific enzymes and receptors. For instance, derivatives of 1,2,3,4,6,7,8,9-Octahydrophenazine have been explored for their potential in modulating neurotransmitter systems such as serotonin and dopamine pathways.

In the realm of medicinal chemistry, the synthesis and functionalization of 1,2,3,4,6,7,8,9-Octahydrophenazine have been subjects of extensive research. Advanced synthetic methodologies have enabled the preparation of enantiomerically pure forms of this compound and its derivatives. Techniques such as asymmetric hydrogenation and transition-metal-catalyzed reactions have been employed to achieve high yields and selectivity in its production. These advancements are crucial for developing novel therapeutic agents with improved efficacy and reduced side effects.

One of the most compelling aspects of 1,2,3,4,6,7,8-9-Octahydrophenazine is its versatility as a pharmacophore. Researchers have leveraged its scaffold to design molecules with applications ranging from antipsychotic to antiviral properties. Notably، recent preclinical studies have demonstrated that certain analogs of this compound exhibit promising activity against infectious diseases caused by RNA viruses. The mechanism involves interference with viral replication enzymes, suggesting that further exploration could yield potent antiviral drugs.

The chemical properties of 1,2,3,4,6,7,8,9-Octahydrophenazine also make it an attractive candidate for material science applications beyond pharmaceuticals。 Its ability to form stable complexes with metal ions has been exploited in the development of catalysts and sensors. For example، metal-organic frameworks (MOFs) incorporating this compound have shown enhanced stability and reactivity in catalytic processes. These findings underscore the broad utility of 1,2,3,4,6,7,8,9-Octahydrophenazine across multiple scientific disciplines.

From a regulatory perspective، the handling and use of CAS No. 4006-50-2 are governed by standard chemical safety protocols to ensure worker protection and environmental compliance. While not classified as a hazardous or controlled substance، proper storage conditions such as temperature control and inert atmosphere are recommended to maintain its integrity during storage and transportation. Manufacturers adhering to Good Manufacturing Practices (GMP) must implement rigorous quality control measures to ensure consistency in batch-to-batch performance.

The future directions in research involving 1,2,3,4,6,7,8,9-Octahydrophenazine are promising。 Ongoing studies aim to uncover new derivatives with enhanced pharmacological profiles through structure-activity relationship (SAR) analysis. Computational modeling techniques are being increasingly employed to predict binding interactions between 1,2,3،4,6،7,8,9-Octahydrophenazine analogs and biological targets. These computational approaches accelerate the drug discovery process by identifying lead compounds with high potential for further development.

In conclusion، 1,2،3،4،6,7,8,9-Octahydrophenazine (CAS No. 4006-50-2) represents a fascinating compound with significant implications in pharmaceuticals و material science。 Its unique structural features و versatile biological activities position it as a cornerstone in modern drug development strategies. As research continues to evolve، we can anticipate further breakthroughs that will expand its applications و solidify its importance in scientific communities worldwide.

4006-50-2 (1,2,3,4,6,7,8,9-Octahydrophenazine) 関連製品

- 15986-80-8(2-Methyl-3-propyl-pyrazine)

- 15834-78-3(Pyrazine,5-butyl-2,3-dimethyl-)

- 15987-00-5(2-Butyl-3-methylpyrazine)

- 34413-35-9(5,6,7,8-Tetrahydroquinoxaline)

- 2171767-71-6(4-5-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxybutanoic acid)

- 17931-27-0(2-(Methylthio)naphtho[2,1-d]thiazole)

- 1409095-69-7(3-(octan-2-yloxy)propane-1-sulfonyl chloride)

- 1351657-81-2(2-4-(2-bromobenzoyl)piperazin-1-yl-1-(thiophen-2-yl)ethan-1-ol hydrochloride)

- 2243513-08-6(Cyclobutanemethanamine, 3-(trifluoromethyl)-, hydrochloride (1:1))

- 87896-55-7(2-(2,6-dimethoxyphenyl)propan-1-amine)